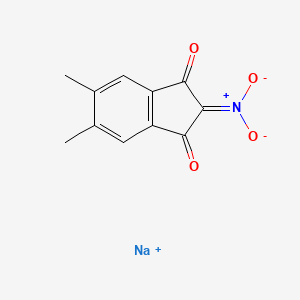
3-甲基-2-氧代丁酸
描述
α-酮异戊酸,也称为 3-甲基-2-氧代丁酸,是一种有机化合物,化学式为 (CH₃)₂CHC(O)CO₂H。它是一种酮酸,也是支链氨基酸缬氨酸的代谢产物。 这种化合物通常以其共轭碱酮异戊酸的形式存在,是泛酸的先驱体,泛酸是存在于多种辅酶中的辅基 .
科学研究应用
α-酮异戊酸在科学研究中具有广泛的应用:
作用机制
生化分析
Biochemical Properties
3-Methyl-2-oxobutanoic acid is involved in biochemical reactions as an intermediate in the catabolism of valine. It interacts with several enzymes, including branched-chain amino acid aminotransferase (BCAT) and branched-chain alpha-keto acid dehydrogenase complex (BCKDC). BCAT catalyzes the reversible transamination of 3-Methyl-2-oxobutanoic acid to valine, while BCKDC catalyzes its oxidative decarboxylation to isobutyryl-CoA . These interactions are crucial for maintaining the balance of branched-chain amino acids in the body.
Cellular Effects
3-Methyl-2-oxobutanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the migration of tumor cells and endothelial cells by modulating the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . Additionally, 3-Methyl-2-oxobutanoic acid can impact cellular metabolism by serving as a substrate for energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 3-Methyl-2-oxobutanoic acid exerts its effects through interactions with specific enzymes and proteins. It binds to BCAT and BCKDC, facilitating the transamination and oxidative decarboxylation reactions, respectively . These interactions lead to changes in the levels of valine and its downstream metabolites, influencing various metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-oxobutanoic acid can change over time due to its stability and degradation. Studies have shown that it is relatively stable under physiological conditions but can degrade over time, leading to changes in its concentration and activity . Long-term exposure to 3-Methyl-2-oxobutanoic acid in in vitro and in vivo studies has been associated with alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of 3-Methyl-2-oxobutanoic acid vary with different dosages in animal models. At low doses, it can support normal metabolic functions and energy production. At high doses, it may exhibit toxic effects, including disruptions in amino acid metabolism and potential adverse effects on liver and kidney function . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
3-Methyl-2-oxobutanoic acid is involved in several metabolic pathways, including the degradation of valine and the biosynthesis of pantothenic acid. It interacts with enzymes such as BCAT and BCKDC, which facilitate its conversion to valine and isobutyryl-CoA, respectively . These pathways are essential for maintaining amino acid homeostasis and supporting various biosynthetic processes.
Transport and Distribution
Within cells and tissues, 3-Methyl-2-oxobutanoic acid is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments where it participates in metabolic reactions . Its localization and accumulation can influence its activity and function in different tissues.
Subcellular Localization
3-Methyl-2-oxobutanoic acid is localized in various subcellular compartments, including the mitochondria, cytosol, and chloroplasts. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is crucial for its role in metabolic processes and its interactions with specific enzymes and proteins.
准备方法
合成路线和反应条件: α-酮异戊酸可以通过多种方法合成。 一种常见的方法是通过羟甲基化将α-酮异戊酸转化为酮泛酸,该反应由酮泛酸羟甲基转移酶催化 。 另一种方法是将α-酮异戊酸脱羧生成异丁醛 .
工业生产方法: α-酮异戊酸的工业生产通常涉及经过基因改造的大肠杆菌的发酵。该方法利用动态代谢调节和控制,以葡萄糖为碳源,无机盐为氮源。 发酵 60 小时后,产率可达 35.2 g/L .
化学反应分析
相似化合物的比较
α-酮异戊酸可以与其他类似化合物进行比较,例如:
α-酮异己酸: 另一种参与亮氨酸代谢的酮酸.
α-酮-β-甲基戊酸: 参与异亮氨酸的代谢.
独特性: α-酮异戊酸因其作为泛酸的前体以及在缬氨酸代谢中的作用而独树一帜。 其能够发生羟甲基化和脱羧反应,也使其区别于其他类似化合物 .
属性
IUPAC Name |
3-methyl-2-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKABHOOEWYVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3715-29-5 (hydrochloride salt), 51828-94-5 (calcium salt) | |
| Record name | alpha-Ketoisovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6061078 | |
| Record name | 2-Ketoisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale yellow liquid; fruity aroma | |
| Record name | alpha-Ketoisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-2-oxobutanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | 3-Methyl-2-oxobutanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.115-1.120 | |
| Record name | 3-Methyl-2-oxobutanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
759-05-7 | |
| Record name | 3-Methyl-2-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ketoisovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ketoisovalerate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butanoic acid, 3-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ketoisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-oxobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-OXOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34P71D50E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Ketoisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31.5 °C | |
| Record name | alpha-Ketoisovalerate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-Ketoisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 3-Methyl-2-oxobutanoic acid?
A1: 3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, plays a crucial role in branched-chain amino acid (BCAA) metabolism. [] It's a key intermediate in the metabolic pathways of valine, leucine, and isoleucine. Notably, research suggests a potential link between elevated levels of the gut bacterium Klebsiella and decreased levels of 3-Methyl-2-oxobutanoic acid in patients with hepatitis B virus (HBV)-related hepatocellular carcinoma (B-HCC) who experience post-hepatectomy liver failure (PHLF). [] This suggests 3-Methyl-2-oxobutanoic acid could be a potential biomarker for PHLF in this patient population. []
Q2: What is the structure of 3-Methyl-2-oxobutanoic acid?
A2: 3-Methyl-2-oxobutanoic acid is an α-keto acid with the molecular formula C5H8O3. [] While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 116.12 g/mol.
Q3: Are there any spectroscopic data available for 3-Methyl-2-oxobutanoic acid?
A3: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectrometry have investigated the hydration and dehydration equilibria of 3-Methyl-2-oxobutanoic acid. [, ] These studies provide insights into the pKa values of both the oxo and hydrated forms of the molecule. Additionally, Infrared (IR) spectroscopy has been employed to confirm the structure of synthesized 3-Methyl-2-oxobutanoic acid sodium salt. []
Q4: Can 3-Methyl-2-oxobutanoic acid be synthesized, and what are its applications?
A4: 3-Methyl-2-oxobutanoic acid sodium salt can be synthesized with high purity (>98%) using isobutyraldehyde and diethyl oxalate in a reaction catalyzed by sodium methoxide. [] This compound serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals. For example, it's utilized in the asymmetric synthesis of (S)-(+)-pantolactone, a precursor to pantothenic acid (vitamin B5). []
Q5: Is 3-Methyl-2-oxobutanoic acid involved in any enzymatic reactions?
A5: Yes, 3-Methyl-2-oxobutanoic acid is a substrate for the enzyme branched-chain keto acid decarboxylase (KdcA). [] KdcA, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of 3-Methyl-2-oxobutanoic acid to 3-methylpropanal (isobutyraldehyde) and CO2. Interestingly, KdcA also displays broad substrate specificity in carboligation reactions, enabling the synthesis of various 2-hydroxyketones with high enantioselectivity. []
Q6: Can 3-Methyl-2-oxobutanoic acid be produced by microorganisms?
A6: Research indicates that the yeast Saccharomyces cerevisiae produces 3-Methyl-2-oxobutanoic acid during the breakdown of L-leucine, contributing to the flavor profile of fermented foods. [] This metabolic pathway involves several enzymes, including Bat2p, which plays a major role in 3-Methyl-2-oxobutanoic acid formation. []
Q7: How is 3-Methyl-2-oxobutanoic acid related to dry eye syndrome (DES)?
A7: In vitro studies using a corneal epithelium-on-a-chip (CEpOC) model have shown that exposing human corneal epithelial cells to an air-liquid interface, mimicking the conditions of dry eye, leads to increased secretion of 3-Methyl-2-oxobutanoic acid. [, ] This increase, alongside other metabolites associated with cell damage and inflammation, suggests a shift in cellular metabolism due to DES. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1196583.png)


![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)







